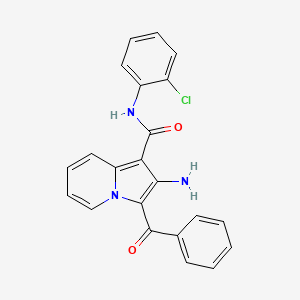

![molecular formula C9H10BrN3 B2864471 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene CAS No. 2225127-02-4](/img/structure/B2864471.png)

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly used as a labeling agent for proteins and nucleic acids, as well as a precursor for the synthesis of other chemical compounds. In

Scientific Research Applications

Synthesis of New Triazole Derivatives

Researchers have developed a method to synthesize 1,4-disubstituted 1,2,3-triazoles from azidomethyl-benzenes, including derivatives similar to "4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene", and dipropargyl uracil or thymine. This synthesis, utilizing click chemistry, produces compounds with potential applications in corrosion inhibition, demonstrating the versatility of azide-functionalized benzenes in creating materials with protective properties against acidic corrosion of steels (Negrón-Silva et al., 2013).

Liquid Crystal Intermediates

"4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene" can serve as a precursor in the synthesis of liquid crystal intermediates. A study detailed improvements in O-alkylation of substituted phenols, leading to the synthesis of various mesomorphic compounds, including phenylbenzoates and azoxybenzenes. These advancements highlight the role of substituted benzenes in the development of materials for liquid crystal displays and other optoelectronic applications (Neubert et al., 1978).

Catalysis and Metal Complexes

A study on Schiff base dye ligands synthesized from azo group-containing compounds similar to "4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene" demonstrated their use in forming copper(II) and cobalt(II) complexes. These complexes were analyzed for their magnetic properties and potential biological activities, showcasing the compound's utility in catalysis and the synthesis of materials with specific magnetic or biological functions (Ahmadi & Amani, 2012).

Materials Engineering

In materials science, "4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene" and its derivatives can be utilized in the engineering of molecular crystals for advanced materials. Studies have explored the structural properties of halogenated benzene derivatives, revealing their potential in designing materials with specific optical, electrical, or structural characteristics. For instance, the analysis of halotriaroylbenzenes indicates the significance of halogen bonding in determining the materials' structure and properties, which could be relevant for the synthesis of novel organic semiconductors or photonic materials (Pigge et al., 2006).

properties

IUPAC Name |

4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-6-5-8(3-4-9(6)10)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBALFAIFBJLHQF-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N=[N+]=[N-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)N=[N+]=[N-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864388.png)

![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2864389.png)

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea](/img/structure/B2864391.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2864396.png)

![benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine](/img/structure/B2864399.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2864404.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2864407.png)

![N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine](/img/structure/B2864409.png)

![2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride](/img/structure/B2864410.png)